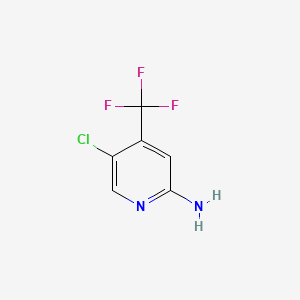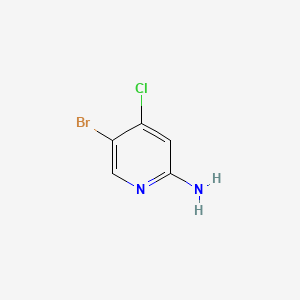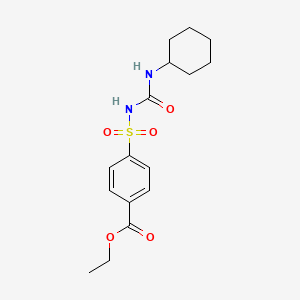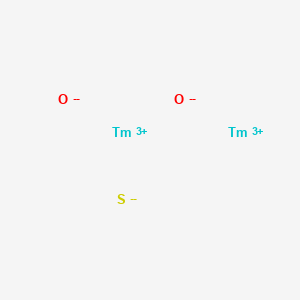![molecular formula C17H24O12 B576856 (3S,3'S,3aR,4'S,6S,6aS)-6a-hydroxy-3',4'-dimethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[3,3a-dihydro-2H-furo[3,2-b]furan-6,5'-oxolane]-2',5-dione CAS No. 10563-95-8](/img/structure/B576856.png)
(3S,3'S,3aR,4'S,6S,6aS)-6a-hydroxy-3',4'-dimethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[3,3a-dihydro-2H-furo[3,2-b]furan-6,5'-oxolane]-2',5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,3'S,3aR,4'S,6S,6aS)-6a-hydroxy-3',4'-dimethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[3,3a-dihydro-2H-furo[3,2-b]furan-6,5'-oxolane]-2',5-dione is a β-D-glucopyranoside compound derived from the plant Piptocalyx moorei. It is known for its unique chemical structure and reactivity, making it a subject of interest in various scientific fields. This compound is cleaved by hot dilute acid to produce glucose and an aglucone, which can further convert into a furan keto acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
(3S,3'S,3aR,4'S,6S,6aS)-6a-hydroxy-3',4'-dimethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[3,3a-dihydro-2H-furo[3,2-b]furan-6,5'-oxolane]-2',5-dione can be synthesized through the glycosylation of glucose with the appropriate aglucone. The reaction typically involves the use of a glycosyl donor and an acceptor under acidic or basic conditions. The specific reaction conditions, such as temperature and pH, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of piptoside involves large-scale glycosylation processes. These processes are optimized for high yield and purity, often using advanced techniques such as solid-phase synthesis and automated reactors. The use of protective groups and specific catalysts can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(3S,3'S,3aR,4'S,6S,6aS)-6a-hydroxy-3',4'-dimethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[3,3a-dihydro-2H-furo[3,2-b]furan-6,5'-oxolane]-2',5-dione undergoes several types of chemical reactions, including:
Hydrolysis: Cleavage by hot dilute acid to produce glucose and aglucone.
Oxidation: Oxidative chain fission with alkaline hydrogen peroxide to yield butyrolactone-4,4-dicarboxylic acid.
Base-Induced Rearrangement: With sodium methoxide, the aglucone residue rearranges to form isomeric dilactone esters.
Common Reagents and Conditions
Acidic Conditions: Hot dilute acid for hydrolysis.
Basic Conditions: Sodium methoxide and aqueous sodium hydroxide for rearrangement and fission reactions.
Oxidative Conditions: Alkaline hydrogen peroxide for oxidative chain fission.
Major Products
Glucose: Produced from hydrolysis.
Aglucone: Further converted into furan keto acid.
Isomeric Dilactone Esters: Formed from base-induced rearrangement.
Butyrolactone-4,4-dicarboxylic Acid: Result of oxidative chain fission.
Scientific Research Applications
(3S,3'S,3aR,4'S,6S,6aS)-6a-hydroxy-3',4'-dimethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[3,3a-dihydro-2H-furo[3,2-b]furan-6,5'-oxolane]-2',5-dione has various applications in scientific research, including:
Chemistry: Studied for its unique reactivity and structural properties.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the synthesis of complex organic molecules and as a model compound for studying glycosides
Mechanism of Action
The mechanism of action of piptoside involves its interaction with specific molecular targets. The aglucone part of piptoside can undergo various chemical transformations, influencing its biological activity. The molecular pathways involved include glycosylation and subsequent hydrolysis, which can affect cellular processes and metabolic pathways .
Comparison with Similar Compounds
(3S,3'S,3aR,4'S,6S,6aS)-6a-hydroxy-3',4'-dimethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[3,3a-dihydro-2H-furo[3,2-b]furan-6,5'-oxolane]-2',5-dione can be compared with other glycosides such as:
Salicin: A β-D-glucopyranoside derived from willow bark, known for its anti-inflammatory properties.
Amygdalin: A cyanogenic glycoside found in seeds of fruits like apricots, known for its controversial use in cancer treatment.
Arbutin: A β-D-glucopyranoside found in bearberry, used in skin-lightening products.
This compound is unique due to its specific aglucone structure and reactivity, which distinguishes it from other glycosides .
Properties
CAS No. |
10563-95-8 |
|---|---|
Molecular Formula |
C17H24O12 |
Molecular Weight |
420.367 |
IUPAC Name |
(3S,3/'S,3aR,4/'S,6S,6aS)-6a-hydroxy-3/',4/'-dimethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[3,3a-dihydro-2H-furo[3,2-b]furan-6,5/'-oxolane]-2/',5-dione |
InChI |
InChI=1S/C17H24O12/c1-5-6(2)16(29-13(5)22)15(23)28-12-8(4-25-17(12,16)24)27-14-11(21)10(20)9(19)7(3-18)26-14/h5-12,14,18-21,24H,3-4H2,1-2H3/t5-,6-,7+,8-,9+,10-,11+,12+,14-,16+,17-/m0/s1 |
InChI Key |
SWEUUIPGSUQSBW-FGONLMAYSA-N |
SMILES |
CC1C(C2(C(=O)OC3C2(OCC3OC4C(C(C(C(O4)CO)O)O)O)O)OC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


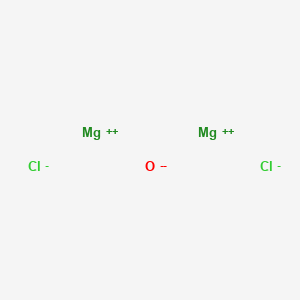
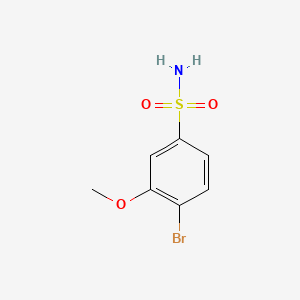
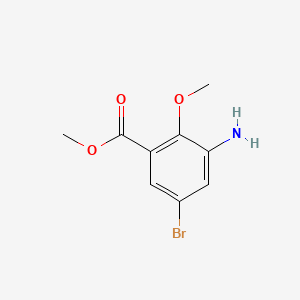
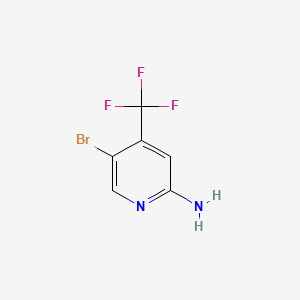
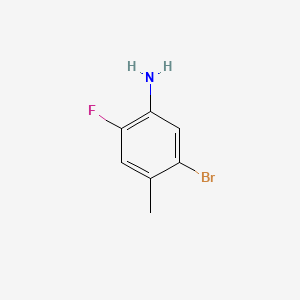
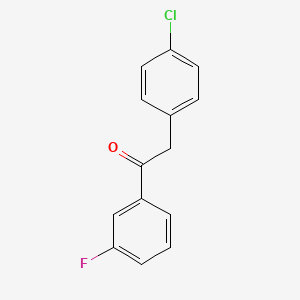
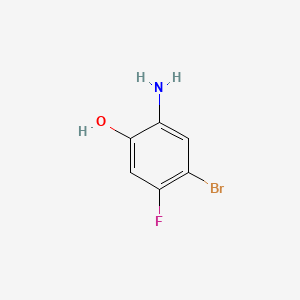
![6-Bromoimidazo[1,2-a]pyridin-3-amine](/img/structure/B576786.png)

